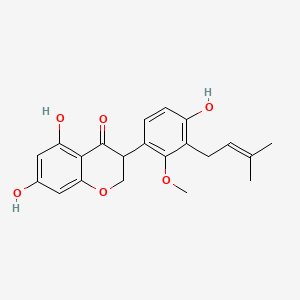
Sophoraisoflavanone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sophoraisoflavanone A is a hydroxyisoflavanone compound that is characterized by its unique structure, which includes hydroxy groups at positions 5, 7, and 4’, a methoxy substituent at position 2’, and a prenyl group at position 3’. This compound is derived from the roots of various Sophora species, such as Sophora pachycarpa and Echinosophora koreensis . It is known for its antimicrobial and cyclooxygenase 1 inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sophoraisoflavanone A can be synthesized through a series of chemical reactions involving the appropriate starting materialsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from the roots of Sophora species. Techniques such as silica gel column chromatography and preparative thin-layer chromatography are commonly used to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sophoraisoflavanone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced isoflavanones .
Applications De Recherche Scientifique
Sophoraisoflavanone A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of hydroxyisoflavanones.
Biology: It exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Sophoraisoflavanone A exerts its effects through various molecular targets and pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s cyclooxygenase 1 inhibitory activity involves the inhibition of the enzyme’s catalytic activity, reducing the production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sophoraisoflavanone A is structurally similar to other prenylated flavonoids, such as:
- Sophoraflavanone G
- 30-Isoprenylgenistein
- Alopecurone A
- Alopecurone B
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxy, methoxy, and prenyl groups, which contribute to its distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
69573-59-7 |
|---|---|
Formule moléculaire |
C21H22O6 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-5-14-16(23)7-6-13(21(14)26-3)15-10-27-18-9-12(22)8-17(24)19(18)20(15)25/h4,6-9,15,22-24H,5,10H2,1-3H3 |
Clé InChI |
AALISTBXLBQUEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1OC)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


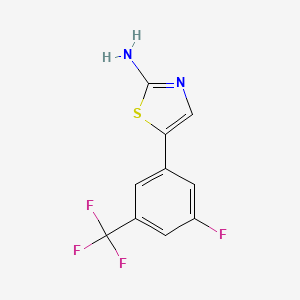
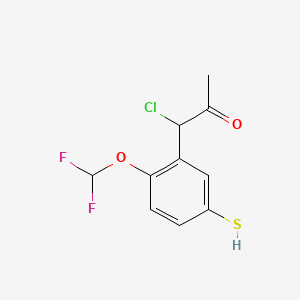
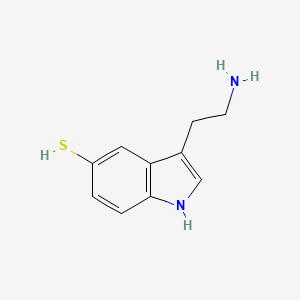
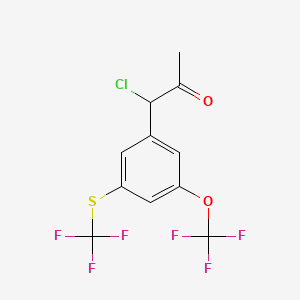
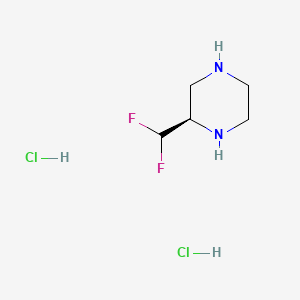
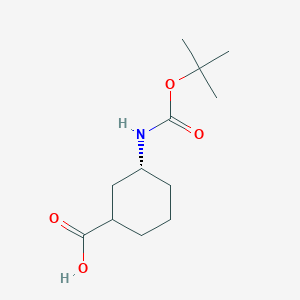

![6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)
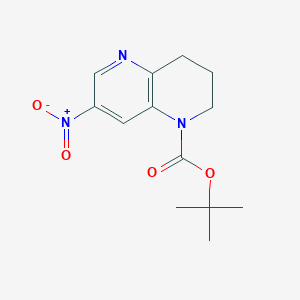

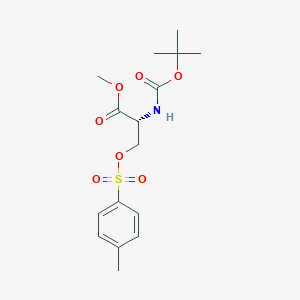
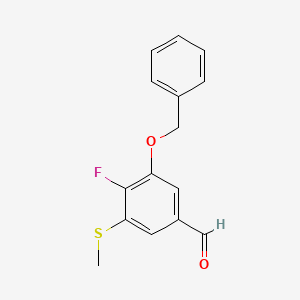

![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)
